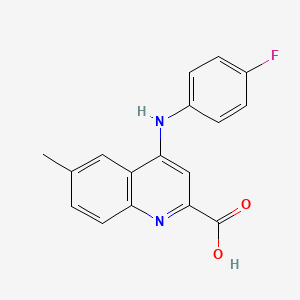![molecular formula C23H25N3O B14996806 1-(2,4-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14996806.png)
1-(2,4-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-DIMETHYLPHENYL)-4-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that combines a pyrrolidinone ring, a benzodiazole moiety, and a dimethylphenyl group
Preparation Methods
The synthesis of 1-(2,4-DIMETHYLPHENYL)-4-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative.
Attachment of the Pyrrolidinone Ring: This step involves the reaction of the benzodiazole intermediate with a suitable pyrrolidinone precursor under controlled conditions.
Introduction of the Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the benzodiazole-pyrrolidinone intermediate using a palladium-catalyzed cross-coupling reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(2,4-DIMETHYLPHENYL)-4-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-DIMETHYLPHENYL)-4-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity, fluorescence, or mechanical strength.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 1-(2,4-DIMETHYLPHENYL)-4-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2,4-DIMETHYLPHENYL)-4-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can be compared with other similar compounds, such as:
1-(2,4-DIMETHYLPHENYL)-2-PYRROLIDINONE: This compound lacks the benzodiazole moiety, resulting in different chemical and biological properties.
4-(1H-BENZODIAZOL-2-YL)-1-PYRROLIDINONE:
1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL: This compound lacks the pyrrolidinone ring, leading to different structural and functional characteristics.
The uniqueness of 1-(2,4-DIMETHYLPHENYL)-4-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE lies in its combination of these three distinct structural elements, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H25N3O |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H25N3O/c1-15(2)13-26-21-8-6-5-7-19(21)24-23(26)18-12-22(27)25(14-18)20-10-9-16(3)11-17(20)4/h5-11,18H,1,12-14H2,2-4H3 |
InChI Key |
VEBRTZIQKRKHKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14996725.png)
![(2E)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14996735.png)
![1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B14996746.png)
![1-(2,3-dimethylphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14996753.png)

![7-(2,4-dichlorobenzyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14996769.png)
![7-[(4-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B14996790.png)
![6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14996797.png)
![6-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/structure/B14996805.png)
![3-benzyl-8-(2-chloro-6-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14996807.png)
![2-[(4-methoxyphenoxy)methyl]-6-methylpyrimidin-4(3H)-one](/img/structure/B14996810.png)
![1-[3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-(3,5-dimethylphenyl)urea](/img/structure/B14996821.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B14996832.png)
![5-(3-methoxy-4-propoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B14996833.png)
